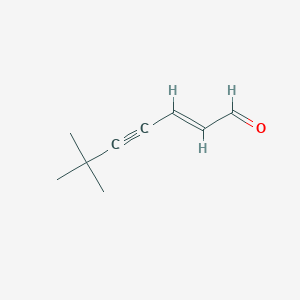

(E)-6,6-Dimethyl-2-hepten-4-ynal

Description

Contextualizing Conjugated Enynal Architectures in Modern Synthesis

Conjugated enynal architectures are valuable building blocks in modern organic synthesis. The term "conjugated" refers to the arrangement of alternating double and single bonds, which in the case of enynals, also includes a triple bond. This creates a delocalized system of pi-electrons across the molecule. numberanalytics.comlibretexts.org This electron delocalization imparts increased stability to the molecule compared to non-conjugated systems. libretexts.orgucalgary.ca

The reactivity of these conjugated systems is a cornerstone of their utility. The presence of multiple, electronically-linked functional groups—the alkene (ene), alkyne (yne), and aldehyde (al)—provides a versatile platform for a wide array of chemical transformations. Chemists can selectively target different parts of the molecule to construct complex carbon skeletons. For instance, the aldehyde group can undergo nucleophilic addition, while the conjugated system is susceptible to reactions like Michael additions and cycloadditions. libretexts.orgkingraju.live This multifunctionality makes enynals powerful precursors in the synthesis of complex natural products and pharmaceutically active compounds.

Historical Trajectories of Research Involving Enynal Substrates

Research involving enynal substrates has a significant history, particularly in the field of medicinal chemistry. A notable example from the 1980s is the development of a new class of allylamine (B125299) antifungal agents. nih.gov In this research, scientists discovered that incorporating an acetylene (B1199291) group (an alkyne) in conjugation with the allylamine double bond led to a subclass of compounds with enhanced antifungal activity. nih.gov This work highlighted the strategic importance of the conjugated enyne moiety for biological function and led to the development of compounds like Terbinafine. nih.gov

Over the decades, the synthetic methods to access and manipulate enynal substrates have become increasingly sophisticated. The advancement of organometallic catalysis, particularly palladium-catalyzed cross-coupling and cycloisomerization reactions, has greatly expanded the toolkit for working with these substrates. youtube.com Mechanistic studies have revealed the subtle factors that control the stereochemical and regiochemical outcomes of these reactions, such as the influence of bulky substituents on the alkyne, which can direct the course of a reaction. youtube.com This ongoing research continues to unlock new possibilities for leveraging enynal reactivity in complex molecule synthesis. nih.govresearchgate.net

Fundamental Structural Features and Their Intrinsic Reactivity Implications for Research

The structure of (E)-6,6-Dimethyl-2-hepten-4-ynal is a perfect illustration of how molecular architecture dictates chemical behavior.

Key Structural Features:

The (E)-Alkene: The "E" designation (from the German entgegen, meaning opposite) indicates that the high-priority groups on either side of the C2-C3 double bond are on opposite sides. This specific stereochemistry can be crucial for fitting into an enzyme's active site or directing the approach of reagents in a synthesis.

The Conjugated Pi-System: The sequence of a double bond, single bond, triple bond, single bond, and finally the aldehyde's double bond (C=C-C≡C-C=O) creates an extended, planar system of overlapping p-orbitals. This conjugation results in electron delocalization, which stabilizes the molecule but also creates specific sites of reactivity. numberanalytics.com For example, it allows for "1,4-addition" or "Michael addition" reactions, where a nucleophile attacks the carbon atom at the C3 position. libretexts.org

The Tert-Butyl Group: This bulky group at the C6 position provides significant steric hindrance. This bulk can influence reaction outcomes by sterically shielding one face of the molecule, thereby directing incoming reagents to the less hindered side. In palladium-catalyzed reactions, for example, the steric bulk of groups attached to the alkyne has been shown to be a critical factor in determining the reaction's success and selectivity. youtube.com

The interplay of these features makes this compound a molecule with nuanced reactivity. The electrophilic aldehyde can react independently, or its reactivity can be coupled with the conjugated system. The specific geometry of the double bond and the steric influence of the tert-butyl group provide further layers of control for synthetic chemists, making it a rich substrate for research in advanced organic synthesis.

Properties

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLKJVPPOREBI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for E 6,6 Dimethyl 2 Hepten 4 Ynal

Precision Stereoselective Synthesis of the (E)-Isomer

Achieving a high degree of (E)-stereoselectivity is paramount in the synthesis of 6,6-dimethyl-2-hepten-4-ynal to ensure the desired biological activity and to avoid complex purification steps to remove the unwanted (Z)-isomer.

Advanced Strategies for Achieving and Controlling (E)-Stereoselectivity

Several modern synthetic methods have been developed to afford the (E)-isomer with high selectivity. One prominent strategy involves the Sonogashira cross-coupling reaction between an (E)-vinylic halide or telluride and a terminal alkyne. nih.gov The use of (E)-vinylic tellurides, in particular, has been shown to proceed under mild conditions with a palladium(II)/CuI catalyst system in triethylamine, yielding the desired (E)-enynes in good yields. nih.gov

Another effective approach is the hydroboration of an alkyne followed by a transmetalation reaction. orgsyn.org For instance, the hydroboration of an alkyne with dicyclohexylborane (B74569) produces an (E)-vinylborane, which can then undergo a boron-to-tin transmetalation with tributyltin methoxide (B1231860) to furnish the (E)-vinylstannane with excellent E/Z stereoselectivity. orgsyn.org This intermediate can then be further elaborated to the target enynal.

Furthermore, stereocontrolled methods for the synthesis of (E)-enol ethers from β-amino aldehydes have been established. nih.gov These methods provide a pathway to enol ethers with defined olefin geometry, which are valuable precursors for the synthesis of complex molecules. nih.gov

Overcoming Challenges in E/Z Isomer Discrimination During Synthesis

The E/Z notation is used to unambiguously describe the stereochemistry of alkenes where each carbon of the double bond is attached to different groups. masterorganicchemistry.comstudymind.co.ukchemistrysteps.comleah4sci.comchemguide.co.uk The assignment of 'E' (entgegen, opposite) or 'Z' (zusammen, together) is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. masterorganicchemistry.comchemistrysteps.comchemguide.co.uk If the highest priority groups are on the same side of the double bond, the isomer is designated as 'Z'; if they are on opposite sides, it is 'E'. masterorganicchemistry.comchemguide.co.uk

Modern stereoselective methods, as described in the previous section, are designed to overcome this lack of selectivity by creating a reaction environment that energetically favors the formation of the (E)-isomer. The choice of catalysts, reagents, and reaction conditions plays a crucial role in directing the stereochemical outcome of the reaction.

Convergent Multi-Step Reaction Sequences

Strategic Implementation of Orthogonal Protecting Groups in Complex Syntheses

In multi-step syntheses, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. bham.ac.uk Orthogonal protecting groups are a set of protecting groups that can be removed under distinct conditions without affecting the others. fiveable.methieme-connect.denumberanalytics.com This allows for the selective deprotection and manipulation of specific functional groups within a complex molecule. fiveable.me

Common orthogonal protecting group strategies include the use of acid-labile (e.g., Boc, trityl), base-labile (e.g., Fmoc, acyl), and fluoride-labile (e.g., silyl (B83357) ethers) groups. thieme-connect.denumberanalytics.com For instance, a silyl ether could be used to protect a hydroxyl group while an acid-labile group protects an amine. The silyl ether can be selectively removed with a fluoride (B91410) source, leaving the amine protected, or vice-versa. The choice of protecting groups is critical and must be compatible with the reaction conditions of the subsequent steps. bham.ac.uk

| Protecting Group Class | Examples | Cleavage Conditions |

| Acid-Labile | Boc, Trityl | Acidic conditions |

| Base-Labile | Fmoc, Acetate | Basic conditions |

| Fluoride-Labile | TBDMS, TES | Fluoride source (e.g., TBAF) |

| Hydrogenolysis-Labile | Benzyl (Bn), Cbz | H₂, Pd/C |

| Photocleavable | o-Nitrobenzyl | UV light |

Navigating Functional Group Compatibility for Diverse Transformations

A key consideration in any multi-step synthesis is functional group compatibility. solubilityofthings.comfiveable.me The reagents and conditions used in one step must not adversely affect other functional groups present in the molecule. fiveable.me For example, a strong reducing agent used to reduce a ketone could also reduce an aldehyde or an ester if they are unprotected.

Careful planning of the synthetic route is necessary to avoid such incompatibilities. This may involve the use of protecting groups, as discussed above, or the selection of chemoselective reagents that will react with one functional group in the presence of another. libretexts.org The order of reactions is also critical; it is often more efficient to introduce sensitive functional groups later in the synthesis. libretexts.org

Innovations in Catalyst Development for Sustainable Enynal Synthesis

Recent advances in catalysis have focused on developing more sustainable and efficient methods for the synthesis of enynals and other valuable organic compounds. This includes the development of catalysts that can operate under milder conditions, use less hazardous reagents, and be recycled and reused.

For the synthesis of enynes, transition metal catalysts, particularly those based on palladium and nickel, have been extensively studied. nih.govyoutube.com Nickel catalysts, being more earth-abundant and cost-effective than palladium, are gaining increasing attention. youtube.comyoutube.com Research is ongoing to develop nickel catalysts that can achieve high stereoselectivity and functional group tolerance in enyne synthesis.

Furthermore, cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has emerged as a powerful strategy. acs.orgacs.org For example, a bimetallic system of a dirhodium complex and a chiral phosphoric acid has been used for the asymmetric three-component reaction of an enynal with an alcohol and an imine. acs.org Such approaches can lead to the formation of complex molecules with high stereoselectivity in a single step.

The development of catalysts for multicomponent reactions is also a significant area of innovation. acs.org These reactions, where three or more starting materials are combined in a single pot to form a complex product, are highly atom-economical and can significantly reduce the number of steps in a synthesis.

Exploration of Environmentally Benign Catalytic Systems

The transition from stoichiometric reagents to catalytic systems represents a fundamental leap towards greener chemical synthesis. For the oxidation of the precursor alcohol, (E)-6,6-dimethylhept-2-en-4-yn-1-ol, to the target enynal, traditional methods often rely on stoichiometric amounts of heavy metal oxidants like manganese dioxide, which generate significant inorganic waste. The exploration of environmentally benign catalytic systems focuses on using safer, more efficient, and recyclable catalysts with clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). rsc.orgmdpi.comnih.gov

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Systems based on platinum, bismuth, nickel, and manganese have shown promise for the selective aerobic oxidation of allylic alcohols. rsc.orgpsu.edunih.gov For instance, bimetallic catalysts such as Pt,Bi supported on graphite (B72142) can efficiently catalyze the aerobic oxidation of primary allylic alcohols to their corresponding aldehydes. rsc.org Similarly, manganese oxide nanoparticles (OMS-1) have been demonstrated as effective, recyclable heterogeneous catalysts for the aerobic oxidation of various alcohols under mild conditions, offering a greener alternative to traditional stoichiometric manganese reagents. nih.gov

Homogeneous catalysis also offers a plethora of green options. Ruthenium complexes have been used for the highly selective oxidation of alcohols to aldehydes using hydrogen peroxide as the oxidant, often without the need for organic solvents and achieving high catalyst turnover numbers. nih.gov Another widely employed and versatile system involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. TEMPO-based systems can be paired with a co-catalyst, such as a copper or iron salt, and use O₂ as the terminal oxidant. amazonaws.com These reactions are highly selective for primary alcohols and can be performed under mild conditions. amazonaws.com To further improve the environmental profile, the co-catalyst system can be modified, for example, by using recyclable hypervalent iodine(III) reagents in environmentally friendly solvents like ethyl acetate. organic-chemistry.org

Table 1: Examples of Environmentally Benign Catalytic Systems for Alcohol Oxidation

| Catalyst System | Oxidant | Solvent | Key Features & Findings |

|---|---|---|---|

| Pt,Bi/graphite | Aerobic (O₂) | Varied | Efficient heterogeneous catalyst for selective oxidation of primary allylic alcohols. rsc.org |

| Ni-Al Hydrotalcite | Molecular Oxygen (O₂) | Varied | Versatile heterogeneous catalyst for oxidation of allylic and benzylic alcohols. psu.edu |

| [Ru(terpyridine)(2,6-pyridinedicarboxylate)] | Hydrogen Peroxide (H₂O₂) | Solvent-free | High selectivity and catalyst productivity (TON >10,000) without co-catalysts. nih.gov |

| TEMPO / Fe(NO₃)₃ / NaCl | Aerobic (O₂) or Air | Toluene (B28343) | Mild conditions suitable for sensitive groups like propargylic alcohols. amazonaws.com |

| TEMPO / 1-chloro-1,2-benziodoxol-3(1H)-one | Recyclable Iodine(III) | Ethyl Acetate | Recyclable oxidant, operates at room temperature, avoids chlorinated solvents. organic-chemistry.org |

Solvent Minimization and Atom Economy Principles in Synthetic Design

The principles of solvent minimization and atom economy are central to designing sustainable synthetic processes. Solvents account for a large portion of the mass and energy consumption in chemical manufacturing and contribute significantly to waste and environmental pollution. acs.org Atom economy, a concept that measures the efficiency of a reaction by how many atoms of the reactants are incorporated into the final desired product, pushes chemists to favor addition reactions over substitutions or eliminations, which inherently generate byproducts. acs.org

For the synthesis of the precursor alcohol, (E)-6,6-dimethylhept-2-en-4-yn-1-ol, a Sonogashira coupling is often employed. This reaction is a powerful tool for forming C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org To enhance its green credentials, significant research has focused on replacing conventional volatile organic solvents like toluene or DMF with more sustainable alternatives. Renewable, bio-based solvents such as limonene (B3431351), p-cymene, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used in palladium-catalyzed coupling reactions. acs.orgacs.org In some cases, reactions can be performed in water or water-ethanol mixtures, especially with the use of water-soluble ligands. nih.gov

An even more advanced approach is the elimination of solvents altogether. Solvent-free, or neat, reactions can be facilitated by techniques such as microwave irradiation on solid supports or mechanical ball milling. organic-chemistry.orgcem.com For example, Sonogashira couplings have been performed by adsorbing the reactants and a palladium/copper catalyst onto a solid mineral support like alumina (B75360) and then heating with microwaves, leading to high yields in very short reaction times. cem.com

From an atom economy perspective, the Sonogashira reaction is inherently efficient as it is an addition-type coupling. The main byproducts are salts derived from the base used and the halide. The efficiency can be further improved by using highly active catalysts at very low loadings. The development of atom-economical catalysts, such as bimetallic nanoparticles (e.g., Pd/Ni core-shell), contributes to this goal by maximizing the catalytic output from a minimal amount of precious metal. nih.gov Calculating green metrics like the E-Factor (which quantifies the mass of waste produced per unit of product) and Process Mass Intensity (PMI) allows for a quantitative comparison of different synthetic routes, guiding the selection of the most resource-efficient and environmentally responsible process. digitellinc.comresearchgate.net

Table 2: Application of Green Principles in Synthetic Design for C-C Coupling

| Principle | Application in Synthesis | Example/Finding |

|---|---|---|

| Solvent Minimization | Use of Renewable Solvents | Palladium-catalyzed carbonylative couplings and Sonogashira reactions are effective in bio-based solvents like limonene and p-cymene. acs.orgacs.org |

| Use of Aqueous Media | Palladium nanoparticles synthesized using papaya peel extract effectively catalyze Suzuki and Sonogashira couplings in ethanol/water mixtures. nih.gov | |

| Solvent-Free Reactions | Microwave-assisted Sonogashira coupling on a solid support (alumina) allows for high yields without a bulk solvent. cem.com | |

| Atom Economy | Use of Addition Reactions | The Sonogashira coupling is an inherently atom-economical cross-coupling reaction for forming C-C bonds. wikipedia.org |

| High-Activity Catalysts | Ni/Pd core/shell bimetallic nanoparticles serve as atom-economical catalysts for Sonogashira reactions, requiring low catalyst loading. nih.gov |

Advanced Analytical Methodologies for Research on E 6,6 Dimethyl 2 Hepten 4 Ynal Transformations

Spectroscopic Techniques for Characterizing Transient Intermediates in Reaction Mechanisms

The transformations of (E)-6,6-Dimethyl-2-hepten-4-ynal often proceed through short-lived, highly reactive intermediates that are not detectable by conventional spectroscopic methods. The identification and characterization of these transient species are paramount for a complete understanding of the reaction pathways. Time-resolved spectroscopic techniques are powerful tools for this purpose, allowing for the observation of species with lifetimes on the order of nanoseconds to milliseconds.

Laser Flash Photolysis (LFP): This technique is exceptionally well-suited for studying the kinetics and spectra of transient species generated photochemically. amrita.edu A typical LFP setup involves exciting a sample with a short, high-energy laser pulse, which initiates the chemical reaction and generates transient intermediates. amrita.edu A second, lower-intensity light source is used to probe the changes in absorption of the sample as a function of time after the laser flash. amrita.edu This allows for the construction of time-resolved absorption spectra of the transient species. For instance, in the study of photochemical additions to the enynal system of this compound, LFP could be employed to detect and characterize excited triplet states, radical intermediates, or ketenes.

Time-Resolved Infrared (TRIR) Spectroscopy: While LFP provides information about the electronic transitions of transient species, TRIR spectroscopy offers insights into their vibrational structure. This technique can identify functional groups and bonding arrangements within short-lived intermediates. By coupling a pulsed laser for reaction initiation with a fast infrared detector, it is possible to obtain IR spectra of intermediates with high temporal resolution. For example, in studying the isomerization or rearrangement reactions of this compound, TRIR could be used to track the disappearance of the starting material's characteristic C=O and C≡C stretching frequencies and the appearance of new vibrational bands corresponding to the transient structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is not suitable for directly observing fast-reacting intermediates, specialized techniques such as stopped-flow NMR and chemically induced dynamic nuclear polarization (CIDNP) can provide valuable mechanistic information. In the context of the formation of this compound as a reactive metabolite of Terbinafine, LC-MS and NMR have been noted as critical for tracking intermediate metabolites.

Illustrative Data Table for Transient Intermediate Analysis:

| Technique | Potential Intermediate Type | Observable Spectroscopic Feature | Estimated Lifetime Range |

| Laser Flash Photolysis | Triplet Excited State | Broad absorption in the visible region (e.g., 400-600 nm) | Nanoseconds to Microseconds |

| Radical Cation/Anion | Sharp absorption bands in the UV-Vis region | Microseconds to Milliseconds | |

| Time-Resolved IR | Ketenyl Radical | Characteristic C=C=O stretch (~2100-2150 cm⁻¹) | Microseconds |

| Isomerized Allene Intermediate | Allene stretch (~1950 cm⁻¹) | Milliseconds |

Chiral Separation Techniques for Quantifying Enantiomeric Excess and Diastereomeric Ratios

Many reactions involving this compound can generate chiral products, leading to the formation of enantiomers and diastereomers. The precise quantification of the stereochemical outcome of these reactions is crucial, particularly in the synthesis of biologically active molecules where one stereoisomer may exhibit desired therapeutic effects while others may be inactive or even harmful.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. uma.esheraldopenaccess.usasianpubs.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. heraldopenaccess.us The choice of CSP is critical and often depends on the functional groups present in the analyte. For the analysis of chiral products derived from this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. heraldopenaccess.us The enantiomeric excess (ee) is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): For volatile and thermally stable chiral derivatives of this compound, chiral GC offers high resolution and sensitivity. libretexts.orggcms.cz This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz Chiral GC is particularly useful for the analysis of products from asymmetric reductions or additions to the carbonyl group of the parent compound.

Separation of Diastereomers: When a reaction produces diastereomers, their separation can often be achieved using standard achiral chromatography (both HPLC and GC) due to their different physical properties. mdpi.com The diastereomeric ratio (dr) is determined by the relative integration of the corresponding peaks.

Illustrative Data Table for Chiral Separation of a Hypothetical Product:

| Analytical Method | Chiral Stationary Phase/Column | Mobile Phase/Carrier Gas | Analyte | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Enantiomeric/Diastereomeric Ratio |

| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol (90:10) | (R/S)-6,6-Dimethyl-2-hepten-4-yn-1-ol | 12.5 | 14.2 | 95:5 (90% ee) |

| Chiral GC | Rt-βDEXsm | Helium | (R/S)-1-methoxy-6,6-dimethyl-2-hepten-4-yne | 8.3 | 8.9 | 80:20 (60% ee) |

| HPLC (achiral) | Silica Gel | Ethyl Acetate/Hexane (20:80) | Diastereomers of Aldol Adduct | 10.1 (syn) | 11.8 (anti) | 30:70 (dr) |

In Situ Spectroscopic and Chromatographic Methods for Real-Time Reaction Monitoring

In Situ Infrared (IR) Spectroscopy (ReactIR): Attenuated Total Reflectance (ATR) FTIR probes can be immersed directly into a reaction vessel, allowing for the continuous collection of IR spectra. This technique is highly effective for tracking the concentration changes of key functional groups in real-time. For transformations of this compound, one could monitor the decrease in the aldehyde C-H stretch (~2720 cm⁻¹) and the carbonyl C=O stretch (~1680 cm⁻¹) while simultaneously observing the appearance of new bands corresponding to the product, for example, an alcohol O-H stretch (~3400 cm⁻¹) in a reduction reaction.

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar functional groups and symmetric vibrations. It can be an excellent tool for monitoring reactions involving the carbon-carbon double and triple bonds of this compound, as these often give strong Raman signals.

Online High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): By interfacing an automated sampling system with an HPLC or UPLC instrument, it is possible to withdraw, quench, and analyze small aliquots of a reaction mixture at regular intervals. This provides detailed information on the concentration profiles of reactants, intermediates, products, and byproducts over time. This approach is highly valuable for complex reaction mixtures where spectroscopic methods may suffer from overlapping signals.

Illustrative Data Table for Real-Time Reaction Monitoring:

| Technique | Monitored Species | Key Spectroscopic/Chromatographic Feature | Information Gained |

| In Situ IR (ReactIR) | This compound (reactant) | Decrease in C=O peak area at ~1680 cm⁻¹ | Reaction rate, kinetics, endpoint determination |

| Alcohol Product | Increase in O-H peak area at ~3400 cm⁻¹ | Product formation rate | |

| In Situ Raman | This compound (reactant) | Decrease in C≡C peak intensity at ~2200 cm⁻¹ | Monitoring of alkyne functionality consumption |

| Online HPLC | Reactant, Intermediate, Product | Separate peaks with distinct retention times | Detailed concentration profiles of all major species |

Prospective Research Directions and Emerging Avenues for E 6,6 Dimethyl 2 Hepten 4 Ynal Chemistry

Exploration of Uncatalyzed and Organocatalytic Transformations with Enynal Substrates

While metal-catalyzed reactions of enynals are well-established, the exploration of uncatalyzed and organocatalytic transformations offers significant potential for greener and more efficient synthetic routes. Uncatalyzed reactions, driven by heat or light, can lead to unique molecular rearrangements and cycloadditions. Organocatalysis, which uses small organic molecules as catalysts, provides an alternative to metal-based systems, often with the advantages of lower toxicity and greater stability. For enynal substrates, organocatalysts can activate the molecule through the formation of reactive intermediates like iminium or enamine ions, facilitating a range of transformations.

Future research in this area is likely to focus on discovering new uncatalyzed reactions of enynals and designing novel organocatalysts that can promote new types of reactivity. A deeper understanding of the mechanisms of these reactions will be crucial for expanding their scope and applicability in organic synthesis.

Development of Novel Enantioselective and Diastereoselective Control Strategies

A major challenge in the synthesis of complex molecules is the control of stereochemistry. Enantioselective and diastereoselective reactions allow for the selective formation of one stereoisomer over others, which is often critical for the biological activity of a molecule. For (E)-6,6-dimethyl-2-hepten-4-ynal, which can produce chiral products, the development of methods to control the three-dimensional arrangement of atoms is of paramount importance.

Emerging strategies in this field include the design of new chiral catalysts, both metal-based and organocatalytic, that can effectively induce asymmetry in the products. Another approach involves the use of chiral auxiliaries, which are temporarily attached to the enynal substrate to direct the stereochemical outcome of a reaction. The development of cooperative catalysis, where two or more catalysts work in tandem to control different aspects of the reaction, is also a promising avenue for achieving high levels of stereocontrol.

Expanding the Synthetic Utility of this compound to Underexplored Chemical Spaces

The unique structure of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules. While its use in the construction of certain carbocyclic and heterocyclic ring systems is known, there are many unexplored areas where this versatile starting material could be applied.

Future research will likely focus on employing this compound in novel cascade reactions, where a series of bond-forming events occur in a single step to rapidly build molecular complexity. Its application in the synthesis of natural products and other biologically active molecules is another area of significant interest. Furthermore, the development of new multicomponent reactions involving this enynal could provide efficient access to diverse and complex chemical structures.

High-Throughput Screening and Automation in Discovering New Enynal Reactivity

The discovery of new chemical reactions and the optimization of reaction conditions can be significantly accelerated through the use of high-throughput screening (HTS) and automation. These technologies allow for the rapid testing of a large number of variables, such as catalysts, solvents, and temperatures, to identify optimal conditions for a desired transformation.

In the context of this compound chemistry, HTS can be used to screen libraries of potential catalysts to discover new reactivity or to improve the efficiency and selectivity of known reactions. Automated synthesis platforms can then be used to rapidly optimize the reaction conditions, leading to the development of robust and scalable synthetic protocols. The vast amounts of data generated from these experiments can also be used to train machine learning models to predict reaction outcomes and guide future research.

Application of Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for modern organic synthesis, providing valuable insights into reaction mechanisms and helping to predict the outcome of reactions. For this compound, computational modeling can be used to study the electronic structure and reactivity of the molecule, as well as to model the transition states of various transformations.

The future of computational chemistry in this field lies in its ability to not only explain experimental observations but also to predict new reactivity and guide the design of new experiments. Advanced computational methods can be used to screen virtual libraries of catalysts and substrates to identify promising candidates for further investigation. The integration of computational modeling with automated high-throughput experimentation has the potential to create a powerful, closed-loop system for the discovery and development of new synthetic methods.

Q & A

Q. What metabolic pathways lead to the formation of (E)-6,6-Dimethyl-2-hepten-4-ynal (TBF-A)?

TBF-A is a reactive allylic aldehyde metabolite generated during terbinafine metabolism via three N-dealkylation pathways. Key enzymes involved include CYP2C19 and CYP3A4, which catalyze sequential N-demethylation and N-denaphthylation reactions. In vitro studies using human liver microsomes and recombinant enzymes demonstrate that CYP2C19 is more efficient in initiating N-demethylation, while CYP3A4 contributes to later steps. Analytical methods such as LC-MS and NMR are critical for tracking intermediate metabolites .

Q. Which analytical techniques are recommended for detecting and quantifying TBF-A in biological samples?

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard due to its sensitivity in identifying reactive metabolites like TBF-A. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural elucidation, particularly for distinguishing (E)- and (Z)-isomers. For preclinical studies, derivatization with stabilizing agents (e.g., hydroxylamine) is advised to prevent TBF-A degradation during sample preparation .

Q. How does TBF-A contribute to drug-induced liver injury (DILI) in preclinical models?

TBF-A’s α,β-unsaturated aldehyde group enables covalent binding to cellular proteins, triggering oxidative stress and mitochondrial dysfunction. Researchers should use hepatocyte models (e.g., HepG2 cells) to measure glutathione depletion, reactive oxygen species (ROS) generation, and caspase-3 activation as markers of toxicity. Co-administration of CYP inhibitors (e.g., ketoconazole for CYP3A4) can isolate enzyme-specific contributions to toxicity .

Advanced Research Questions

Q. How do CYP2C19 and CYP3A4 differ in their catalytic efficiency and selectivity toward TBF-A bioactivation?

Kinetic studies using recombinant enzymes reveal CYP2C19 has a lower (higher affinity) for terbinafine N-demethylation, making it the primary driver of TBF-A formation. In contrast, CYP3A4 dominates in later N-denaphthylation steps due to its broader substrate tolerance. Metabolic split-ratio analyses suggest CYP3A4’s role in diverting intermediates toward non-toxic pathways, highlighting the need for isoform-specific inhibition assays to map bioactivation routes .

Q. Table 1: Enzymatic Contributions to TBF-A Formation

| Enzyme | Step Catalyzed | (μM) | (pmol/min/pmol P450) |

|---|---|---|---|

| CYP2C19 | Initial N-demethylation | 12.3 | 0.45 |

| CYP3A4 | N-denaphthylation | 28.7 | 0.32 |

| Data derived from recombinant enzyme assays and steady-state kinetic analyses . |

Q. How can researchers reconcile discrepancies between in vitro and in vivo metabolic data for TBF-A?

Discrepancies often arise from differences in enzyme abundance, co-factor availability, or competing detoxification pathways in vivo. To address this:

- Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro kinetic data to human populations.

- Validate findings with transgenic mouse models (e.g., CYP2C19-humanized mice) to isolate isoform-specific effects.

- Incorporate hepatocyte uptake transporters (e.g., OATPs) into in vitro systems to improve translational accuracy .

Q. What methodologies are effective for analyzing contradictory data on TBF-A’s role in idiosyncratic toxicity?

Contradictions may stem from inter-individual CYP polymorphisms or confounding factors like concomitant medications. Recommended approaches:

- Perform genome-wide association studies (GWAS) to correlate CYP2C19/3A4 variants with TBF-A plasma levels in clinical cohorts.

- Use mechanistic static models to estimate reactive metabolite exposure and compare thresholds for hepatotoxicity across studies.

- Apply Bradford-Hill criteria to assess causality between TBF-A and liver injury in retrospective analyses .

Q. What standards should guide the presentation of TBF-A research data in publications?

- Raw Data: Include large datasets (e.g., kinetic parameters, metabolite profiles) in supplementary appendices.

- Processed Data: Use tables to summarize key findings (e.g., enzyme kinetics, toxicity markers) in the main text.

- Statistical Analysis: Clearly state tests used (e.g., ANOVA for inter-group comparisons) and justify sample sizes via power analysis.

- Visualization: Prioritize scatter plots for dose-response relationships and heatmaps for omics-level data .

Methodological Considerations

- Experimental Design: For in vitro studies, include negative controls (e.g., heat-inactivated microsomes) and positive controls (e.g., known CYP substrates) to validate assay conditions .

- Ethical Compliance: When using human-derived samples, ensure alignment with institutional review board (IRB) protocols and anonymize data to reconcile open science initiatives with patient privacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.